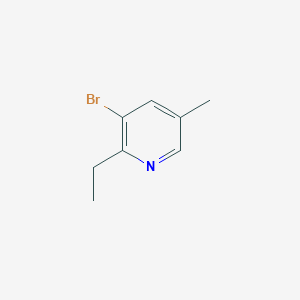
3-Bromo-2-ethyl-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethyl-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the third position, an ethyl group at the second position, and a methyl group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-5-methylpyridine typically involves the bromination of 2-ethyl-5-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-ethyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Products: Different pyridine derivatives with altered oxidation states.
Applications De Recherche Scientifique
3-Bromo-2-ethyl-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the synthesis of probes and inhibitors for studying biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the ethyl group.
3-Bromo-2-methylpyridine: Similar structure but lacks the ethyl group.
2-Ethyl-5-methylpyridine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-2-ethyl-5-methylpyridine is unique due to the presence of both the ethyl and methyl groups along with the bromine atom on the pyridine ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups can also influence the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10BrN |
|---|---|
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
3-bromo-2-ethyl-5-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
Clé InChI |
DAFIRQYUVPAHIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


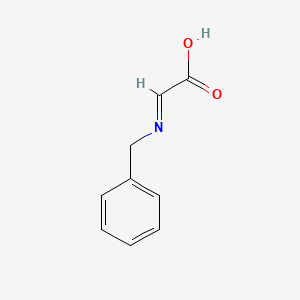
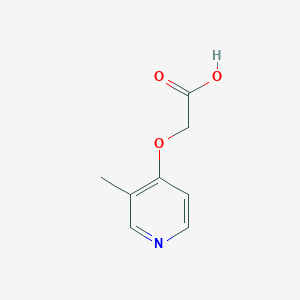
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)

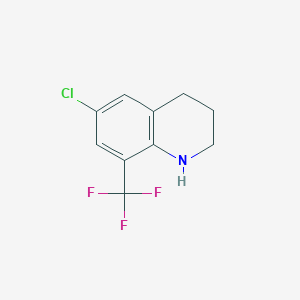

![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
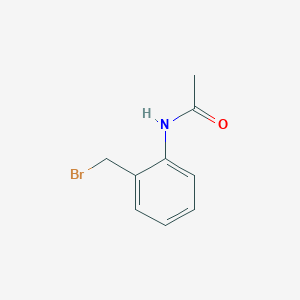
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
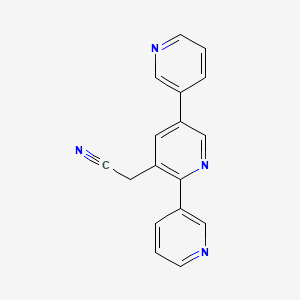
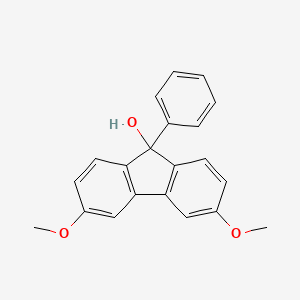
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
